1-[3-(Hydroxymethyl)phenyl]ethanol
Overview
Description
1-[3-(Hydroxymethyl)phenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Hydroxymethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 3-(hydroxymethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 3-(hydroxymethyl)benzaldehyde using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Hydroxymethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 3-formylphenyl ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in acetic acid.
Reduction: The compound can be further reduced to 1-[3-(hydroxymethyl)phenyl]ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-formylphenyl ethanol
Reduction: 1-[3-(hydroxymethyl)phenyl]ethane
Substitution: Various halogenated derivatives
Scientific Research Applications
1-[3-(Hydroxymethyl)phenyl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)phenyl]ethanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)phenyl]ethanol: Similar structure but with the hydroxymethyl group at the para position.
1-[2-(Hydroxymethyl)phenyl]ethanol: Similar structure but with the hydroxymethyl group at the ortho position.
3-(Hydroxymethyl)benzyl alcohol: Lacks the ethanol moiety but has a similar hydroxymethyl group attached to the phenyl ring.
Uniqueness: 1-[3-(Hydroxymethyl)phenyl]ethanol is unique due to the specific positioning of the hydroxymethyl group at the meta position, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its ortho and para counterparts .
Properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSWHCHVXBFCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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